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Oxygen O-17

Cat. No.: B3065966
CAS No.: 67321-81-7
M. Wt: 33.998264 g/mol
InChI Key: MYMOFIZGZYHOMD-ZDOIIHCHSA-N
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Description

Significance of Stable Oxygen Isotopes in Terrestrial and Extraterrestrial Systems

The three stable isotopes of oxygen, ¹⁶O, ¹⁷O, and ¹⁸O, are fundamental tracers in science, with their relative abundances providing critical data for understanding a vast array of natural phenomena. nih.gov In terrestrial systems, the ratios of these isotopes are vital for paleoclimatology, helping to reconstruct past climate conditions by analyzing their presence in ice cores and sediments. nih.gov They are also used to trace the hydrological cycle, monitor the productivity of the biosphere, and investigate atmospheric chemical reactions. nih.govmdpi.comannualreviews.org

In the realm of extraterrestrial research, oxygen isotopes are paramount. The analysis of oxygen isotopic compositions in meteorites was a groundbreaking development that transformed the study of the early solar system. wikipedia.orgoriginslab.net These isotopic signatures help classify meteorites and provide evidence for the incomplete mixing of materials from different stellar origins when the solar system formed. wikipedia.orgwikipedia.orgwikipedia.org By studying these isotopic variations in materials from the Moon and Mars, scientists can infer details about the formation and evolution of planetary bodies. mdpi.comwikipedia.org

Unique Nuclear Characteristics of Oxygen O-17 for Spectroscopic Probes

Oxygen-17 possesses a critical feature that distinguishes it from the far more abundant ¹⁶O and ¹⁸O isotopes: it is the only stable oxygen isotope with a non-zero nuclear spin (I = 5/2). news-medical.netbuyisotope.com This property makes it active for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for probing molecular structure and dynamics. news-medical.netbuyisotope.comresearchgate.net While ¹⁶O and ¹⁸O are NMR-silent, ¹⁷O provides a direct window into the chemical environment of oxygen atoms within a molecule. buyisotope.com

Despite its utility, working with ¹⁷O presents challenges. Its natural abundance is very low, at approximately 0.037%, and its nucleus is quadrupolar, which often results in broad NMR signals. news-medical.net However, advancements in technology have increasingly facilitated its use. nih.gov ¹⁷O NMR is now applied to investigate protein structures, metabolic pathways, hydrogen bonding, and the mechanisms of chemical processes like CO₂ capture and energy storage in battery materials. buyisotope.comkaeri.re.kr

Nuclear Properties of Oxygen-17

PropertyValue
Symbol¹⁷O
Protons (Z)8
Neutrons (N)9
Natural Abundance~0.037%
Atomic Mass (Da)16.9991315
Nuclear Spin (I)+5/2
Quadrupole Moment (barns)-0.02558
news-medical.netresearchgate.netminsocam.org

Fundamental Principles of Isotopic Fractionation in this compound Systems

Isotopic fractionation is the process that results in the partial separation of isotopes during physical or chemical processes. nih.gov Understanding these fractionation mechanisms is key to interpreting oxygen isotope data.

Mass-Dependent Isotopic Fractionation Theory

The most common form of isotopic separation is mass-dependent fractionation. In this process, the extent of fractionation is proportional to the difference in the masses of the isotopes. wikipedia.orgoriginslab.net For oxygen, this leads to a predictable relationship where the change in the ¹⁷O/¹⁶O ratio is approximately half the change in the ¹⁸O/¹⁶O ratio. mdpi.comwikipedia.org This relationship is often expressed as δ¹⁷O ≈ 0.52 × δ¹⁸O and is graphically represented by the "terrestrial fractionation line". mdpi.com This type of fractionation occurs during processes like evaporation, condensation, and diffusion, where the mass of the atom influences its velocity and bond strength. originslab.net

Mass-Independent Isotopic Fractionation Mechanisms

In certain specific processes, the fractionation of oxygen isotopes does not follow the predictable mass-dependent relationship. This phenomenon is known as mass-independent fractionation (MIF). originslab.net In these cases, the isotopic separation does not scale with mass. For oxygen, this is often observed as an approximately equal fractionation of ¹⁷O and ¹⁸O, resulting in a δ¹⁷O/δ¹⁸O slope of nearly 1 on a three-isotope plot. wikipedia.org MIF is considered less common and is a hallmark of specific reaction types, particularly photochemical and spin-forbidden reactions. originslab.net

Comparison of Isotopic Fractionation Types

CharacteristicMass-Dependent FractionationMass-Independent Fractionation
Governing PrincipleSeparation scales with isotopic mass difference.Separation does not scale with mass difference. originslab.net
Oxygen Isotope Relationshipδ¹⁷O ≈ 0.52 x δ¹⁸O. mdpi.comwikipedia.orgδ¹⁷O ≈ 1 x δ¹⁸O. wikipedia.orgwikipedia.org
Common ProcessesEvaporation, condensation, diffusion, equilibrium reactions. originslab.netPhotochemical reactions (e.g., ozone formation, CO photolysis), spin-forbidden reactions. originslab.net
Photochemical Processes and Anomalous Isotopic Enrichment

Photochemical reactions, driven by light energy, are a primary source of mass-independent fractionation. The formation of ozone in the stratosphere, initiated by the UV photolysis of O₂, produces significant and nearly equal enrichments in both ¹⁷O and ¹⁸O. mdpi.com This distinct isotopic signature, or anomaly, can then be transferred to other molecules in the atmosphere. For instance, excited oxygen atoms, O(¹D), derived from ozone photolysis can react with carbon dioxide (CO₂), imparting the anomalous isotopic signature to the CO₂ molecule.

Another critical example is the photodissociation of carbon monoxide (CO) in the early solar nebula. This process is a leading hypothesis to explain the mass-independent oxygen isotope patterns observed in the oldest materials found in meteorites. wikipedia.orgwikipedia.org Isotope-selective photodissociation, where UV light preferentially breaks down CO molecules containing certain isotopes, could have enriched the resulting water ice in ¹⁷O and ¹⁸O relative to the initial gas. wikipedia.org

Historical Context and Evolution of this compound Research Paradigms

The journey of Oxygen-17 (¹⁷O) from a theoretical concept to a sophisticated tool in modern science reflects a significant evolution in our understanding of chemical and biological processes. Its history is marked by key discoveries and technological advancements that have continually reshaped research paradigms across various disciplines.

The existence of Oxygen-17 was first hypothesized and subsequently imaged in 1925 by Patrick Blackett at Rutherford's laboratory. wikipedia.org This discovery was a product of the first man-made nuclear transmutation of Nitrogen-14 (¹⁴N) and an alpha particle (⁴He²⁺), a process conducted by Frederick Soddy and Ernest Rutherford between 1917 and 1919. wikipedia.org However, it wasn't until 1929 that its natural abundance was detected in the Earth's atmosphere through absorption spectra by Giauque and Johnson. wikipedia.org

Initially, the extremely low natural abundance of ¹⁷O (approximately 0.037%) and the lack of sensitive detection methods limited its application in research. nih.govmdpi.com The early research paradigm was thus largely observational, confirming its existence and basic properties. A significant shift occurred with the advent of Nuclear Magnetic Resonance (NMR) spectroscopy. In 1951, the first ¹⁷O NMR signal was observed from several common oxygen-containing solvents, including water, methanol, and ethanol. nih.gov This breakthrough laid the groundwork for ¹⁷O NMR to become a powerful analytical technique.

Throughout the 1970s and 1980s, ¹⁷O NMR spectroscopy began to establish itself as a unique tool for investigating the chemical and physical properties of a wide range of organic and inorganic compounds. nih.govresearchgate.net Researchers started to explore its potential in more complex systems. For instance, structural studies of polyoxoanions of early transition metals were initiated in the mid-1970s. researchgate.net In the late 1970s and early 1980s, research extended to the structural and conformational studies of model amides and peptide hormones. researchgate.net A notable, albeit challenging, early application in biochemistry was the 1983 study of adenylate kinase enzyme-substrate complexes using solution-state ¹⁷O NMR. nih.gov

The development of solid-state ¹⁷O NMR spectroscopy further expanded its utility, allowing for the study of molecular structure and dynamics in solid materials. nih.govox.ac.uk This was particularly important for biological macromolecules where solution NMR signals were often too broad to be useful. nih.govox.ac.uk Techniques like Magic Angle Spinning (MAS) and, later, proton-detected correlation NMR experiments significantly enhanced sensitivity and resolution, making it feasible to study ¹⁷O in enriched biological samples. nih.govox.ac.uk These advancements have enabled detailed characterization of hydrogen bonds, ion-oxygen interactions, and the local environment of oxygen atoms in complex structures like proteins and carbohydrates. nih.govnih.govnationalmaglab.org

In parallel, the field of paleoclimatology embraced oxygen isotopes, primarily ¹⁸O and ¹⁶O, to reconstruct past climates. numberanalytics.comnumberanalytics.com While ¹⁷O was less commonly used initially, recent advancements in analytical techniques, such as high-precision isotope ratio mass spectrometry, have allowed for the measurement of small variations in ¹⁷O. mdpi.com This has introduced a new paradigm, using the "¹⁷O-excess" as a tracer to provide unique insights into hydrological cycles, moisture source conditions, and kinetic fractionation processes that are not discernible from dual-isotope measurements alone. mdpi.com

Today, the research paradigm for Oxygen-17 is characterized by its application as a highly specific probe in diverse and complex systems. From elucidating enzymatic mechanisms and protein structures in biochemistry to tracing water cycles in environmental science, ¹⁷O continues to provide invaluable, high-resolution data that drives scientific discovery. mdpi.comnews-medical.netfrontiersin.org

Table 1: Key Historical Milestones in Oxygen-17 Research

YearMilestoneSignificance
1917-1919 First man-made transmutation of Nitrogen-14, producing what would be identified as ¹⁷O. wikipedia.orgLaid the foundational experiment for the discovery of the isotope.
1925 Patrick Blackett hypothesized and imaged the ¹⁷O isotope. wikipedia.orgFirst formal identification and characterization of Oxygen-17.
1929 Giauque and Johnson detected ¹⁷O in atmospheric absorption spectra. wikipedia.orgConfirmed the natural existence of the isotope on Earth.
1951 Alder and Yu observed the first ¹⁷O Nuclear Magnetic Resonance (NMR) signal. nih.govOpened the door for using ¹⁷O as a spectroscopic probe.
1970s Structural studies of polyoxoanions using ¹⁷O NMR began. researchgate.netMarked the expansion of ¹⁷O NMR into inorganic chemistry research.
1983 First application of solution-state ¹⁷O NMR to an enzyme-substrate complex. nih.govDemonstrated the potential, though challenging, use of ¹⁷O NMR in biochemistry.
Mid-1980s Development of solid-state ¹⁷O NMR studies. researchgate.netEnabled the investigation of solid materials and large biomolecules.
2000s-Present Advancement in high-precision mass spectrometry and NMR techniques (e.g., D-RINEPT). mdpi.comnih.govEnabled the use of ¹⁷O-excess in paleoclimatology and enhanced sensitivity for biomolecular NMR.

Table 2: Evolution of Oxygen-17 Research Applications

EraPrimary Research FocusKey Scientific Questions AddressedDominant Technology
Early 20th Century Discovery & Observation Does this isotope exist? What are its basic properties?Nuclear Transmutation, Absorption Spectroscopy
Mid-20th Century Method Development Can we detect ¹⁷O using spectroscopy? What are its NMR properties in simple molecules?Early NMR Spectroscopy
Late 20th Century Structural Elucidation What is the structure of small organic/inorganic molecules? How does ¹⁷O interact in solids?Solution & Solid-State NMR
21st Century Complex System Dynamics What is the role of oxygen in enzymatic reactions? How can we trace the hydrological cycle? What is the structure of complex biomolecules?High-Field NMR, Advanced Mass Spectrometry, Isotope-Enabled Models

Structure

2D Structure

Chemical Structure Depiction
molecular formula O2 B3065966 Oxygen O-17 CAS No. 67321-81-7

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/O2/c1-2/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMOFIZGZYHOMD-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[17O]=[17O]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436580
Record name Oxygen-17O2
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Molecular Weight

33.99826351 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67321-81-7
Record name Oxygen O-17
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxygen-17O2
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Record name 67321-81-7
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Record name OXYGEN O-17
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Advanced Spectroscopic and Analytical Methodologies for Oxygen O 17

Nuclear Magnetic Resonance (NMR) Spectroscopy of Oxygen O-17

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. For ¹⁷O, its NMR properties, while presenting challenges, also offer unique insights.

Understanding the intrinsic nuclear properties of ¹⁷O is crucial for interpreting its NMR spectra and designing effective experiments.

The ¹⁷O nucleus possesses a spin quantum number (I) of 5/2 huji.ac.ilnih.govchemlin.orgnih.govnih.govmdpi.comnorthwestern.edu. This non-zero spin, combined with a significant nuclear quadrupole moment (Q ≈ -2.558 x 10⁻³⁰ m²) chemlin.orgnih.govnih.govnorthwestern.edupolimi.itrsc.org, classifies ¹⁷O as a quadrupolar nucleus. The interaction between this quadrupole moment and the electric field gradient (EFG) at the nucleus is the dominant factor influencing its NMR relaxation and spectral line shapes. This quadrupolar interaction leads to rapid relaxation, resulting in significantly broadened signals, particularly in solution huji.ac.ilnih.govnih.govnih.govmdpi.compolimi.itox.ac.ukresearchgate.netnews-medical.netrsc.org. In solid-state NMR, the quadrupolar interaction contributes substantially to spectral line broadening, often necessitating specialized techniques for resolution enhancement nih.govox.ac.uk.

The chemical shift of the ¹⁷O nucleus is highly sensitive to its electronic environment, providing information about bonding and local structure. ¹⁷O exhibits a remarkably wide chemical shift range, typically spanning over 1500 ppm northwestern.edu, with reported ranges extending up to 2500 ppm in specific cases polimi.itresearchgate.net. This broad dispersion is advantageous for resolving different oxygen sites, even with inherently broad lines.

In solids, the chemical shift is often anisotropic, meaning it depends on the orientation of the molecule relative to the applied magnetic field. This phenomenon is described by the chemical shift anisotropy (CSA) tensor, which has principal components (σ₁₁, σ₂₂, σ₃₃) ox.ac.ukacs.org. The CSA provides three-dimensional information about the electronic structure and bonding geometry around the oxygen atom nih.govrsc.orgox.ac.ukrsc.org. For instance, the ¹⁷O CSA for the oxonium ion (H₃O⁺) has been reported as 87 ± 5 ppm acs.org. In terminal oxo compounds, very large CSAs have been observed, indicating highly anisotropic magnetic shielding environments rsc.orgrsc.org. Chemical shifts are also sensitive to factors like pH and hydrogen bonding nih.govox.ac.uk.

Scalar (or J) coupling occurs through bonding electrons and provides information about connectivity between nuclei. For ¹⁷O, scalar coupling constants (J(¹⁷O,X)) can be measured with other NMR-active nuclei, such as ¹H, ¹³C, and ³¹P researchgate.netnih.govaip.org. However, only relatively large coupling constants are typically observable due to the broadness of ¹⁷O signals northwestern.edu. For example, ¹J(¹³C,¹⁷O) values of approximately 16.4 Hz in carbon monoxide and 16.1 Hz in carbon dioxide have been reported aip.org. Advanced techniques like proton-detected ¹H-¹⁷O correlation spectroscopy can directly measure one-bond ¹H-¹⁷O scalar couplings (¹JOH) nih.gov.

The relaxation rates of ¹⁷O nuclei are primarily governed by the quadrupolar interaction, leading to short spin-lattice (T₁) and spin-spin (T₂) relaxation times nih.govnih.govpolimi.itox.ac.ukresearchgate.netrsc.org. In solution, T₂ relaxation is particularly fast, resulting in broad lines (e.g., T₂* values of 1-4 ms) nih.gov. Factors such as molecular tumbling rate, viscosity, the local electric field gradient, temperature, and hydrogen bonding significantly influence these relaxation times and, consequently, the observed line widths ox.ac.ukresearchgate.netrsc.org. Despite the broadening, the short T₁ values (often less than 0.2 s researchgate.net) are advantageous as they allow for rapid signal averaging, improving spectral acquisition efficiency nih.govnih.govnih.govresearchgate.net. The T₁ relaxation of ¹⁷O is notably independent of magnetic field strength, which is beneficial for high-field NMR applications nih.gov.

Scalar Coupling Constants Involving this compound Nuclei

Advanced this compound NMR Techniques

To overcome the challenges posed by ¹⁷O's properties, several advanced NMR techniques and strategies are employed.

Isotopic Enrichment: Due to its very low natural abundance (0.037–0.038%) huji.ac.ilnih.govchemlin.orgnih.govmdpi.comnorthwestern.edunews-medical.netacs.org, isotopic enrichment of ¹⁷O is almost always necessary for obtaining sufficient signal-to-noise ratios. Enrichment levels of 10–15 atom% are often recommended for crystalline organic molecules, with higher concentrations preferred for non-crystalline samples ox.ac.uk. Recent advancements in mechanochemistry and chemical exchange protocols have made ¹⁷O enrichment more accessible and cost-effective acs.orgchemrxiv.org.

High Magnetic Fields: Utilizing high magnetic fields (e.g., ≥3T for in vivo studies, and up to 35.2 T in solid-state NMR) enhances sensitivity and spectral dispersion, aiding in the resolution of complex spectra nih.govnih.govnih.govmdpi.comacs.org.

Solid-State NMR Techniques: For solid samples, techniques are employed to mitigate quadrupolar broadening:

Magic Angle Spinning (MAS): This technique spins the sample at an angle (54.7°) relative to the magnetic field to average out anisotropic interactions, including dipolar couplings and first-order quadrupolar interactions, leading to narrower lines mdpi.comox.ac.ukacs.org.

Advanced Averaging Techniques: For more severe quadrupolar broadening, methods like Double Rotation (DOR), Dynamic Angle Spinning (DAS), and Multiple Quantum Magic Angle Spinning (MQMAS) are used to average both first- and second-order quadrupolar interactions, providing high-resolution isotropic spectra ox.ac.uk. Satellite Transition MAS (STEM) is another approach for resolution enhancement ox.ac.uk.

Proton Detection: Techniques such as proton-detected ¹H-¹⁷O correlation spectroscopy (e.g., D-RINEPT) significantly enhance sensitivity by detecting the more sensitive ¹H nucleus, coupled to ¹⁷O, and can also be used to measure ¹H-¹⁷O scalar and dipolar couplings nih.govmit.edu.

Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that can dramatically increase the NMR signal intensity by transferring polarization from unpaired electrons (often from a radical dopant) to the ¹⁷O nuclei, thereby improving sensitivity mit.edursc.org.

Computational Methods: Quantum chemical calculations, including Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, are extensively used to predict ¹⁷O NMR parameters such as chemical shifts, shielding tensors, and electric field gradients. These calculations aid in spectral assignment and provide insights into the electronic origins of observed NMR properties rsc.orgacs.orgrsc.orgacs.org.

These advanced methodologies collectively enable the detailed characterization of oxygen environments in diverse chemical and biological systems, making ¹⁷O NMR a valuable, albeit specialized, analytical tool.

Compound List

this compound (¹⁷O)

Water (H₂O, H₂¹⁷O)

Carbon Monoxide (CO)

Carbon Dioxide (CO₂)

Linear and ring condensed phosphates

Aluminum oxides (e.g., α-Al₂O₃)

Aluminum hydroxides (e.g., AlO(OH) - boehmite)

Oxonium ion (H₃O⁺)

p-toluenesulfonic acid monohydrate (TAM)

Potassium hydrogen benzoate (B1203000)

Dimethylmalonic acid

L-glutamic acid

L-monosodium glutamate (B1630785) (L-MSG)

Caesium tungstate (B81510) (Cs₂WO₄)

Magnesium hydroxide (B78521) (Mg(OH)₂)

Titania (TiO₂)

Alumina (Al₂O₃)

Silica (B1680970) (SiO₂)

Calcium oxalate (B1200264) monohydrate (COM)

Anhydrous calcium oxalate α-phase (α-COA)

Heme proteins

Avidin-[¹⁷O₂]biotin complex

Otransferrin–Al³⁺–[¹⁷O₄]oxalate complex (OTf-Al³⁺-[¹⁷O₄]oxalate)

Phospholemman (PLM) transmembrane domain

Terminal oxo compounds (e.g., ¹⁷O≡Ti(IV)(TMP), ¹⁷O≡Cr(IV)(TMP))

Metal oxides

Polyoxometalates

Sodium nitrate (B79036)

Hexagonal ice

Steroids

Chromanone and flavanone (B1672756) derivatives

D-Glucose (6-O-¹⁷O-Glucose)

Carboxylic groups in biomolecules

Amino acids

Peptides (e.g., RGD, GRGDS)

Caffeine

Eutectic solutions of sodium chloride and magnesium sulfate (B86663)

Lamellar titanium dioxide (TiO₂)

Barium chlorate (B79027) monohydrate

Magnesium sulfate

Sodium chloride

MOF MIL-53(Al)

Pyrochlore ceramics

Ammonium perchlorate (B79767) (NH₄ClO₄)

Perchloric acid hydrate (B1144303) (HClO₄·H₂O)

Carbido compounds

Nitrido compounds

Phosphido compounds

¹⁷O₂

Solid-State this compound NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is indispensable for characterizing materials in their solid form, providing atomic-scale insights into structure, bonding, and dynamics acs.orgrsc.orglmaleidykla.ltresearchgate.netox.ac.ukpascal-man.comsmu.eduepa.govnih.govresearchgate.netlibretexts.orgrsc.org. For ¹⁷O, ssNMR techniques are crucial for overcoming the broadening effects caused by quadrupolar interactions, which are not fully averaged out by standard Magic Angle Spinning (MAS) acs.orglmaleidykla.ltresearchgate.netpascal-man.comnih.govlibretexts.org. Advanced ssNMR methods such as Double Rotation (DOR), Dynamic Angle Spinning (DAS), and Multiple Quantum Magic Angle Spinning (MQMAS) are employed to further average out these anisotropic interactions, leading to improved spectral resolution and enabling the extraction of detailed NMR parameters like chemical shift tensors and quadrupolar coupling constants acs.orglmaleidykla.ltresearchgate.netpascal-man.com.

¹⁷O ssNMR has found broad applications in diverse fields, including the study of catalytic oxides to understand surface structures and reaction mechanisms ox.ac.uksmu.edu, the characterization of organic materials and biomolecules like peptides and proteins to probe hydrogen bonding and conformational changes rsc.orgresearchgate.netpascal-man.comepa.govresearchgate.net, and the analysis of inorganic materials such as glasses, zeolites, and minerals ox.ac.ukpascal-man.com. The ability to resolve distinct oxygen sites within these complex systems, even with low isotopic enrichment, highlights the power of these advanced ssNMR techniques.

High Magnetic Field this compound NMR for Enhanced Sensitivity

The inherent low sensitivity of ¹⁷O NMR, stemming from its low natural abundance and moderate gyromagnetic ratio, is a primary hurdle for many applications acs.orglmaleidykla.ltscispace.comnih.govcdnsciencepub.com. A significant strategy to overcome this limitation is the use of high magnetic fields (B₀). Increasing the magnetic field strength directly enhances the signal-to-noise ratio (SNR) in NMR experiments. Theoretical predictions and experimental observations indicate that the SNR for ¹⁷O scales with the magnetic field strength raised to a power β, often estimated to be around 7/4 to 2 cdnsciencepub.com. For instance, studies have shown SNR gains of 2.5 to 4-fold when moving from 9.4 T to 16.4 T cdnsciencepub.com.

Beyond general sensitivity enhancement, higher magnetic fields also play a crucial role in mitigating the spectral broadening caused by second-order quadrupolar interactions. By reducing the relative contribution of these interactions, high fields contribute to improved spectral resolution, which is vital for distinguishing overlapping signals and obtaining accurate spectral parameters acs.orgnih.gov. Fields exceeding 14.1 T are often defined as "high fields" in this context, with experiments conducted at 18.8 T and even 35.2 T demonstrating substantial benefits for ¹⁷O NMR acs.orgnih.govlibretexts.org.

Ultrafast Magic-Angle Spinning (MAS) NMR for this compound Applications

Magic Angle Spinning (MAS) is a fundamental technique in ssNMR that averages out anisotropic interactions, narrowing spectral lines and improving resolution rsc.org. Ultrafast MAS, involving sample spinning frequencies of 100 kHz and above, represents a significant advancement, pushing the boundaries of spectral quality rsc.orgresearchgate.netlibretexts.orgrsc.org. This high-speed spinning is particularly impactful for quadrupolar nuclei like ¹⁷O, where even standard MAS may not fully remove second-order quadrupolar broadening acs.orglmaleidykla.ltresearchgate.netpascal-man.comnih.govlibretexts.org.

The implementation of ultrafast MAS, often in conjunction with other advanced techniques such as indirect detection via ¹H or sophisticated multiple-quantum methods, allows for the acquisition of high-resolution ¹⁷O spectra from complex systems, including biomolecules rsc.orglmaleidykla.ltresearchgate.net. This technological leap enables the study of previously inaccessible samples and provides unprecedented detail on the local environment of oxygen atoms, including their role in hydrogen bonding and molecular interactions rsc.orgresearchgate.netresearchgate.net.

Experimental Considerations and Data Interpretation in this compound NMR

Strategies for Sensitivity Enhancement and Signal Averaging

Given the intrinsic low sensitivity of ¹⁷O NMR, several strategies are employed to maximize signal detection and acquire meaningful data within reasonable experimental times:

Isotopic Enrichment: Due to the low natural abundance of ¹⁷O (0.037-0.038%), isotopic enrichment of samples is often essential, particularly for complex molecules or when studying dilute species acs.orglmaleidykla.ltscispace.comresearchgate.netpascal-man.com. Enrichment levels of 10-15 atomic percent are generally recommended for crystalline organic molecules, with higher enrichments preferred for amorphous samples pascal-man.com.

High Magnetic Fields: As discussed, operating at higher magnetic field strengths (e.g., > 14.1 T) significantly boosts SNR acs.orgnih.govresearchgate.netlibretexts.orgcdnsciencepub.com.

Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that transfers polarization from unpaired electrons to nuclear spins, yielding dramatic signal enhancements. For ¹⁷O, DNP has been shown to achieve enhancement factors of 17-fold or more, drastically reducing acquisition times nih.gov.

Pulse Sequence Optimization and Indirect Detection: Employing efficient pulse sequences, such as Cross-Polarization (CP), and techniques like indirect ¹H detection, can further enhance sensitivity and facilitate spectral acquisition rsc.orglmaleidykla.ltresearchgate.net.

Referencing and Calibration Procedures for this compound Chemical Shifts

Accurate referencing and calibration are paramount for comparing ¹⁷O NMR spectra across different experiments and laboratories.

Reference Standards: Tap water (H₂O) is commonly used as an external reference, with its signal typically set to 0.0 ppm huji.ac.ilnih.gov. Deuterated water (D₂O) is also frequently employed, referenced at -2.7 ppm nih.gov. Other compounds like 1,4-dioxane (B91453) or nitromethane (B149229) have also been proposed as reference standards, though solvent dependence must be considered pascal-man.comnorthwestern.edu.

Calibration: Chemical shift calibration is achieved by locking onto a reference frequency and field strength. External referencing involves running a standard sample and then applying its known chemical shift value to calibrate the spectrum of the analyte northwestern.edu.

Chemical Shift Range: The ¹⁷O nucleus exhibits an exceptionally wide chemical shift range, often exceeding 1000 ppm, and extending up to 1600 ppm or even higher in specific cases scispace.comox.ac.uksmu.edunorthwestern.eduillinois.eduhuji.ac.il. This broad range makes ¹⁷O highly sensitive to subtle changes in the electronic environment, including hydrogen bonding, coordination, and oxidation state smu.eduillinois.edu.

pH Dependence of this compound NMR Chemical Shifts

The ¹⁷O NMR chemical shift is remarkably sensitive to the local electronic environment, particularly to protonation states and the presence of hydrogen bonds polimi.it. This sensitivity makes ¹⁷O NMR an excellent tool for studying acid-base chemistry and pH-dependent processes. For molecules containing acidic or basic functional groups, changes in pH alter the protonation state, which in turn significantly impacts the electron distribution around the oxygen atom, leading to observable shifts in the ¹⁷O NMR spectrum polimi.it.

For example, studies on inorganic phosphate (B84403) and bicarbonate have demonstrated substantial chemical shift changes with pH, often exceeding those observed with other nuclei like ³¹P polimi.it. Carboxylic acid groups also show pronounced pH dependence, with distinct chemical shifts observed for protonated and deprotonated forms, allowing for the determination of pKa values by fitting the data to a Henderson-Hasselbach relationship polimi.itnorthwestern.edu. This property is invaluable for understanding the behavior of biomolecules and catalytic systems in varying pH environments.

Data Tables

Table 1: Typical Oxygen-17 NMR Chemical Shift Ranges

Oxygen Environment / Functional GroupTypical Chemical Shift Range (ppm)NotesSource(s)
Water (H₂O)-17 to 19.7Coordinated water in solid hydrates
Water (H₂O)0.0Commonly used reference standard huji.ac.ilnih.gov
Hydroxyl (-OH)~180-230In organic molecules, can be sensitive to H-bonding lmaleidykla.lt
Phosphate (PO₄³⁻)90 - 120In biological molecules
Sulfate (SO₄²⁻)170 - 180In biological molecules
Carbonyl (C=O)260 - 290In organic molecules, sensitive to H-bonding lmaleidykla.lt
Carboxylic Acid (COO⁻/COOH)250 - 325pH-dependent, sensitive to H-bonding polimi.itlmaleidykla.ltnorthwestern.edu
Metal Oxides (e.g., MgO, CaO)~0 to 600+Varies significantly with metal cation cdnsciencepub.com
Peroxides (e.g., H₂O₂, H₂O₃)160 to 500+Depends on chain length and terminal groups nih.gov

Table 2: Sensitivity Enhancement Factors for Oxygen-17 NMR

Technique/ConditionEnhancement FactorNotesSource(s)
High Magnetic Field (16.4 T vs 9.4 T)2.5 - 4-foldSNR improvement for natural abundance H₂¹⁷O in phantom/rat brain studies cdnsciencepub.com
Dynamic Nuclear Polarization (DNP)~17-foldUsing TEKPol/OTP matrix with BDPA radical at 18.8 T rsc.org
Dynamic Nuclear Polarization (DNP)~66-foldUsing Fe doping in LTO matrix at 18.8 T acs.org
Dynamic Nuclear Polarization (DNP)~80-foldUsing TOTAPOL biradical in water/glycerol glass at 82 K nih.gov

Table 3: pH Dependence of Oxygen-17 NMR Chemical Shifts

Compound/Functional GrouppH ValueChemical Shift (ppm)pKₐ ValueNotesSource(s)
Water (H₂O)Ref.0.0N/AReference standard huji.ac.ilnih.gov
Inorganic Phosphate7.286.56.65Protonated form (δHA); Unprotonated form (δA) = 98.1 ppm. Large shift difference (11.6 ppm) demonstrates pH sensitivity.
Bicarbonate (HCO₃⁻)7.2171.19.99Protonated form (δHA); Unprotonated form (δA) = 190.3 ppm.
Acetate (CH₃COO⁻)7.2257.84.60Protonated form (δHA); Unprotonated form (δA) = 281.3 ppm.
Formic Acid0.5263.43.75Protonated form (δHA); Unprotonated form (δA) = 288.9 ppm at pH > 7. northwestern.edu
Acetic Acid0.5257.84.60Protonated form (δHA); Unprotonated form (δA) = 281.3 ppm at pH > 7. northwestern.edu

Table 4: Representative Oxygen-17 Quadrupolar Coupling Constants (Cq)

Material/EnvironmentQuadrupolar Coupling Constant (Cq) Range (MHz)NotesSource(s)
Water in Solid Hydrates6.6 - 7.35Coordinated water molecules
Organic Molecules (General)4.8 - 10.8Broad range, sensitive to chemical bonding and hydrogen bonding smu.edu
Metal Oxides (Group II)0 - ~7e.g., ~0 MHz for CaO, SrO, BaO; ~7 MHz for HgO; varies with metal cdnsciencepub.com
C–O Bonds-9 to +11.5Components of the quadrupole tensor, from NQR data smu.edu

Compound List

this compound (¹⁷O)

Water (H₂O)

Deuterated Water (D₂O)

Tap Water

1,4-Dioxane

Nitromethane (CH₃NO₂)

Acetone

Ethanol

Isopropyl Alcohol

Ethyl Acetate

Tetramethylsilane (TMS)

Oxalic Acid Dihydrate (α-oxalic acid dihydrate)

Barium Chlorate Monohydrate

Lithium Sulfate Monohydrate

Potassium Oxalate Monohydrate

Sodium Perchlorate Monohydrate

Magnesium Hydroxide (Mg(OH)₂)

Magnesium Oxide (MgO)

Calcium Oxide (CaO)

Strontium Oxide (SrO)

Barium Oxide (BaO)

Beryllium Oxide (BeO)

Zinc Oxide (ZnO)

Cadmium Oxide (CdO)

Mercury Oxide (HgO)

Hydrogen Peroxide (H₂O₂)

Hydrogen Trioxide (H₂O₃)

Alkyl Hydrotrioxides (ROOOH)

Phosphate (PO₄³⁻)

Sulfate (SO₄²⁻)

Acetate (CH₃COO⁻)

Bicarbonate (HCO₃⁻)

Formic Acid

Acetic Acid

Pyridine (Py)

Pyridine N-oxide (PyO)

Trifluoroacetic Acid (TFA)

Phthalic Acid

Nitro-Pyridine N-oxide (NitroPANO)

Dioxygen (O₂)

Mass Spectrometry (MS) for Triple Oxygen Isotope Analysis

Continuous-Flow Isotope Ratio Mass Spectrometry Applications

Laser-Based Spectroscopic Techniques for this compound Ratios

Laser absorption spectroscopy (LAS) has emerged as a highly sensitive and selective method for analyzing the isotopic composition of gases, including those containing oxygen isotopes. Unlike mass spectrometry, LAS directly probes molecular absorption lines, allowing for the differentiation of isotopologues based on their unique spectral signatures, thereby circumventing many isobaric interferences.

Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS) for Carbon Dioxide

Table 1: Precision and Sample Requirements for TILDAS ¹⁷O Analysis in CO₂

TechniqueAnalytePrecision (Δ¹⁷O)Typical Sample SizeTypical Analysis TimeKey References
TILDASCO₂4–10 ppm~3–9 μmol~30–50 min noaa.govnoaa.govgoldschmidtabstracts.infonih.govscispace.com
TILDASCO₂10–20 ppmN/AN/A davidbajnai.eu
Laser Absorption Spectroscopy in Water Isotope Studies

Laser absorption spectroscopy (LAS) is also widely applied to determine the stable isotope ratios of oxygen in water (H₂O), including ¹⁷O. Techniques such as Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) and Cavity Ring-Down Spectroscopy (CRDS) are commonly used. These methods allow for the direct and simultaneous measurement of D/H, ¹⁸O/¹⁶O, and ¹⁷O/¹⁶O isotope ratios in water, often requiring minimal sample preparation compared to traditional IRMS methods that necessitate the conversion of water to CO₂ or O₂ researchgate.netmdpi.comnih.govcopernicus.orgpicarro.com.

LAS instruments can achieve high precision in water isotope analysis. For example, OA-ICOS systems have demonstrated precisions of less than 0.03‰ for δ¹⁷O and less than 12 per meg for ¹⁷O-excess researchgate.net. CRDS instruments have reported precisions of better than 8 per meg for Δ¹⁷O, with simultaneous analysis of δ¹⁸O and δD also achieving high precision picarro.com. These laser-based methods are generally more cost-effective and require less operator expertise than traditional IRMS researchgate.net.

Table 2: Precision of Laser Absorption Spectroscopy for ¹⁷O Measurement in Water

TechniqueAnalytePrecision (δ¹⁷O)Precision (¹⁷O-excess / Δ¹⁷O)Key References
OA-ICOSWater<0.03‰<12 per meg researchgate.net
CRDSWater<0.02‰<8 per meg picarro.com
DFB Diode LaserWater~0.7‰N/A mdpi.comnih.gov
DFB Diode LaserWater~1‰N/A elte.hu

Mitigation Strategies for Isobaric Interferences in this compound Measurements

A significant challenge in the precise measurement of ¹⁷O, particularly with mass spectrometry, is the presence of isobaric interferences – species with the same nominal mass-to-charge ratio. For instance, in the analysis of CO₂ by IRMS, the ion species ¹³C¹⁶O₂⁺ and ¹²C¹⁷O¹⁶O⁺ both contribute to the mass 45 amu peak, creating an interference for ¹⁷O measurement noaa.govnoaa.govnih.govscispace.com. Similarly, in the analysis of O₂, interferences from species like ³⁶Ar on ¹⁸O¹⁸O and H³⁵Cl on ¹⁷O¹⁸O can occur nih.gov. In secondary ion mass spectrometry (SIMS), the ¹⁶OH interference on ¹⁷O is a notable issue .

Laser absorption spectroscopy inherently circumvents many of these isobaric interferences because it relies on the specific absorption wavelengths of molecular isotopologues, rather than their mass-to-charge ratios copernicus.org. By targeting unique vibrational-rotational transitions, LAS techniques can directly distinguish between different isotopologues of a molecule, such as various oxygen-bearing CO₂ species, without the need for complex mathematical corrections or specialized interference-removal technologies that are often required in mass spectrometry copernicus.org. While other methods like using ¹⁶O-enriched oxygen in Negative Thermal Ionization Mass Spectrometry (NTIMS) can mitigate oxide isobaric interferences rsc.org, laser spectroscopy offers a direct, interference-free approach by its very nature.

Inter-Method Comparability and Standardization of this compound Isotopic Data

Ensuring the comparability and standardization of oxygen isotope data across different analytical methods and laboratories is critical for robust scientific interpretation. The triple oxygen isotope system, expressed using δ¹⁷O, δ¹⁸O, and Δ¹⁷O values, requires careful calibration and reporting conventions. Historically, the accuracy of Δ¹⁷O measurements has been linked to the calibration of laboratory working standards relative to internationally recognized scales, such as the Vienna Standard Mean Ocean Water (VSMOW) and Standard Light Antarctic Precipitation (SLAP) scales researchgate.netnsf.gov.

Laser spectroscopy methods are increasingly being calibrated and compared against these established IRMS-based standards, demonstrating good agreement and competitive precision goldschmidtabstracts.infonih.govscispace.compicarro.com. For example, TILDAS measurements of Δ¹⁷O in CO₂ have been successfully corrected to the VSMOW2-SLAP2 scale, showing good agreement with high-precision IRMS techniques goldschmidtabstracts.infonih.govscispace.com. Similarly, laser spectroscopy for water isotopes has been validated against IRMS, confirming the accuracy of the measurements researchgate.netcopernicus.orgpicarro.com.

The development of standardized reporting protocols for Δ¹⁷O values, including the definition of reference fractionation lines (λRL and γRL), is an ongoing area of research to ensure data inter-comparability across different sample types and analytical approaches researchgate.netopen.ac.ukresearchgate.netgeochemicalperspectivesletters.org. Efforts to establish consensus values for reference materials and analytical procedures are vital for advancing the application of triple oxygen isotope analysis in fields ranging from hydrology and paleoclimatology to atmospheric chemistry and geochemistry.

Applications of Oxygen O 17 in Geochemical and Cosmochemical Research

Paleoclimatological Reconstructions Utilizing Triple Oxygen Isotopes

The analysis of all three oxygen isotopes (¹⁶O, ¹⁷O, and ¹⁸O) offers a powerful tool for paleoclimatological reconstructions, enabling a more nuanced understanding of past climate conditions. fiveable.mekemolab.hr The parameter known as ¹⁷O-excess, which quantifies the deviation from the expected mass-dependent relationship between δ¹⁷O and δ¹⁸O, is particularly valuable. encyclopedia.pub

The ¹⁷O-excess recorded in geological archives like carbonates and ice cores serves as a promising paleothermometer. kemolab.hrpastglobalchanges.org In ice cores from polar regions, the ¹⁷O-excess, in conjunction with δ¹⁸O, has been used to reconstruct past surface air temperatures. mdpi.com This method is considered robust as it can overcome some limitations associated with using δ¹⁸O alone, such as the influence of changing seawater isotopic composition. mdpi.com

For carbonates, the analysis of triple oxygen isotopes can help identify pristine samples and determine formation temperatures. kemolab.hr The combined analysis of δ¹⁷O and δ¹⁸O provides a single-phase paleothermometer, allowing researchers to distinguish between equilibrium formation conditions and later diagenetic alteration. kemolab.hr

Key Research Findings in Paleothermometry:

ArchiveKey FindingReference
Antarctic and Greenland Ice CoresReconstructed past temperatures are in excellent agreement with those from borehole thermometry and gas phase analysis. mdpi.com
CarbonatesTriple oxygen isotope analysis can distinguish pristine carbonates from those altered by diagenesis, improving temperature reconstructions. kemolab.hr
Lacustrine ChertTriple oxygen isotope measurements in chert, combined with clumped isotope data from carbonates, can be used to reconstruct past lake water temperatures and compositions. frontiersin.org

The ¹⁷O-excess is a sensitive tracer of the hydrological cycle, providing information about the conditions, such as relative humidity, at the moisture source region. mdpi.comencyclopedia.pub Because ¹⁷O is less dependent on temperature during evaporation and condensation compared to deuterium (B1214612) excess (d-excess), it offers a more direct proxy for the relative humidity of oceanic moisture sources. mdpi.comntu.edu.sg

By analyzing the ¹⁷O-excess in paleoclimate archives, scientists can reconstruct past changes in the hydrological cycle. For instance, studies of ice cores have revealed shifts in moisture source conditions during past climate transitions, such as Heinrich Stadial 1. copernicus.org These records show a decoupling between the climate over Greenland and the hydroclimate at lower latitudes, indicating large-scale atmospheric reorganizations. copernicus.org

Examples of Hydrological Cycle Reconstruction:

Time PeriodArchiveFindingReference
Last DeglaciationNGRIP Ice CoreA significant change in mid-latitude North Atlantic climate at ~16.2 ka, with warmer and wetter conditions at Greenland's moisture sources, occurred while Greenland itself remained cold. copernicus.org
EoceneLacustrine Chert, Elko Basin, NVBack-calculation from evaporatively enriched chert suggests a source water δ¹⁸O of -16.1‰, providing insights into regional paleoelevation and atmospheric circulation. frontiersin.org

The triple isotope composition of atmospheric oxygen (O₂) trapped in ice cores provides a unique record of past biospheric productivity and stratosphere-troposphere exchange. noaa.govgatech.edu The isotopic signature of atmospheric O₂ is influenced by mass-dependent fractionation during photosynthesis and respiration, and a mass-independent fractionation process involving ozone (O₃) and carbon dioxide (CO₂) in the stratosphere. noaa.govgatech.edu

The parameter Δ'¹⁷O in atmospheric O₂ is sensitive to the relative rates of biological O₂ production and stratospheric processing. noaa.gov This allows researchers to estimate changes in global biogenic productivity over geological timescales. For example, analysis of ice cores suggests that during the last glacial period, total biogenic productivity was significantly lower than today. noaa.gov These measurements also provide a potential pathway to reconstruct past atmospheric pCO₂ levels. uni-goettingen.de

Insights from Paleo-atmospheric Oxygen Isotopes:

Time PeriodKey FindingImplicationReference
Last Glacial PeriodTotal biogenic oxygen productivity was ~76–83% of present-day levels.Provides constraints on the glacial carbon cycle and the ocean's biological pump. noaa.gov
Mid-ProterozoicAtmospheric oxygen levels were likely less than 1% of the present atmospheric level.Supports the view of a protracted oxygenation of Earth's atmosphere. gatech.edu

Reconstructing Ancient Hydrological Cycle Dynamics and Moisture Sources

Modern Hydrological Cycle and Environmental Studies

In modern systems, ¹⁷O-excess serves as a powerful tracer for understanding the complexities of the hydrological cycle, from regional moisture transport to local evaporative processes. mdpi.comresearchgate.net

The ¹⁷O-excess of precipitation is primarily controlled by the relative humidity at the oceanic moisture source and is less affected by temperature than d-excess. mdpi.comresearchgate.net This makes it a more direct tracer for identifying the origin of moisture and understanding atmospheric transport dynamics. mdpi.com

Studies of precipitation across different regions have shown that ¹⁷O-excess can effectively distinguish between different moisture sources and reveal the influence of large-scale atmospheric circulation patterns. mdpi.comresearchgate.net For example, in polar regions, the distribution of ¹⁷O-excess is influenced by factors like the intrusion of stratospheric vapor, regional circulation, and sea ice concentration. mdpi.com In tropical and subtropical regions, ¹⁷O-excess in rainfall has been shown to reflect the relative humidity in the oceanic source regions. ntu.edu.sg

Evaporation causes significant isotopic fractionation, and the analysis of ¹⁷O-excess provides detailed insights into these processes in various water bodies. During evaporation, kinetic fractionation leads to a decrease in the ¹⁷O-excess of the residual water. mdpi.comencyclopedia.pub This effect has been observed in lakes, ponds, and even leaf water. mdpi.com

By measuring the triple oxygen isotopes in water samples from different environments, researchers can quantify the degree of evaporation and understand its impact on the water balance. For instance, studies of tap water across China have shown that while most samples reflect equilibrium fractionation, those in the arid northwest are dominated by kinetic effects from re-evaporation. mdpi.com

Observed ¹⁷O-excess Values in Different Water Systems:

Water SystemTypical ¹⁷O-excess (per meg)Dominant ProcessReference
Seawater~0Reference Standard minsocam.org
Precipitation (Tap Water)PositiveEquilibrium Fractionation mdpi.com
Snow and Ice CoresHigher Positive ValuesEquilibrium and Kinetic Fractionation during condensation mdpi.com
Evaporated Waters (Lakes, Ponds)NegativeKinetic Fractionation mdpi.com

Investigating Evaporative Fractionation Processes in Water Systems

Terrestrial and Extraterrestrial Geological Processes

Triple oxygen isotope analysis of silicate (B1173343) rocks and minerals provides crucial information about the evolution of Earth's crust. While large-scale variations in ¹⁷O are used to trace atmospheric processes, smaller, mass-dependent variations can reveal details about the formation and alteration of rocks. umich.edu

Different terrestrial materials define a "Terrestrial Fractionation Line" (TFL) on a triple oxygen isotope plot, with a slope that varies slightly depending on the specific geological process. umich.edugeochemicalperspectivesletters.org High-precision measurements can distinguish between different rock-forming environments and track the interaction of rocks with fluids.

Key Research Findings:

Distinct Isotopic Fields: Meteoric waters and rocks occupy distinct fields in a plot of Δ'¹⁷O versus δ'¹⁸O, allowing geochemists to trace water-rock interactions. geochemicalperspectivesletters.org

Low-Temperature Processes: Low-temperature processes, such as the formation of sedimentary rocks, produce unique isotopic signatures characterized by high δ'¹⁸O and low Δ'¹⁷O values due to equilibrium fractionation. geochemicalperspectivesletters.org

Hydrothermal Alteration: The triple oxygen isotope composition of minerals altered by hydrothermal fluids can be used to reconstruct the isotopic composition of ancient meteoric waters and, by extension, past elevations of mountain ranges. frontiersin.org

The analysis of ¹⁷O in igneous and metamorphic rocks helps to unravel the complex processes of magma evolution and the transformation of rocks under heat and pressure.

Key Research Findings:

Magmatic Differentiation: High-precision oxygen isotope data from lunar basalts show distinct δ¹⁸O values for high- and low-Titanium varieties. wisc.edu These differences are not attributed to fractional crystallization but rather to heterogeneous mantle source regions, supporting models of a lunar magma ocean that differentiated into distinct reservoirs. wisc.edu

Metamorphic Processes: In metamorphic rocks, the triple oxygen isotope compositions can record the interaction of the original rock with fluids of different origins, such as magmatic fluids or those derived from surrounding evaporite or carbonate rocks. geoscienceworld.org For example, magnetite from iron-oxide deposits in Iran shows distinct isotopic signatures that trace the influence of different host rocks. geoscienceworld.org

Oxygen isotopes are a fundamental tool for classifying meteorites and understanding the conditions in the early solar nebula from which our solar system formed. anu.edu.aulbl.gov Different groups of meteorites exhibit distinct oxygen isotopic compositions, reflecting their origins in different regions of the nebula. pnas.org

The primary oxygen isotopic compositions of components within chondritic meteorites, such as refractory inclusions (CAIs) and chondrules, are distributed along a slope-1 line on a triple oxygen isotope diagram. researchgate.net This suggests the mixing of two distinct oxygen reservoirs in the early solar nebula: one rich in ¹⁶O and another enriched in ¹⁷O and ¹⁸O. researchgate.net

Key Research Findings:

Nebular Heterogeneity: The variations in oxygen isotopic compositions among different meteorite components indicate that the solar nebula was not isotopically homogeneous. researchgate.netnih.gov It is believed that processes like the self-shielding of carbon monoxide (CO) from ultraviolet radiation led to the creation of these distinct oxygen reservoirs. lbl.govnih.gov

Meteorite Classification: The triple oxygen isotope compositions of different meteorite classes, such as ordinary and carbonaceous chondrites, are distinct. pnas.orggeochemicalperspectivesletters.org For instance, carbonaceous chondrites generally have lower Δ'¹⁷O values than the silicate Earth. geochemicalperspectivesletters.org

Formation of Chondrules and CAIs: Calcium-Aluminum-rich Inclusions (CAIs), the oldest solids in the solar system, are generally ¹⁶O-rich, while most chondrules are enriched in the heavier oxygen isotopes. researchgate.nethawaii.edu This suggests that chondrules formed in a nebular gas that was more enriched in ¹⁷O and ¹⁸O compared to the region where CAIs formed. researchgate.net

Interactive Data Table: Typical Oxygen Isotope Compositions of Meteorite Groups

Meteorite Groupδ¹⁸O (‰)Δ'¹⁷O (‰)Reference
Ordinary Chondrites4.5 ± 1.01.0 ± 0.5 pnas.org
Enstatite Chondrites5.0 ± 2.00 ± 0.25 pnas.org
Carbonaceous Chondrites< 10< -1.0 pnas.org

The origin of the Moon is a central question in planetary science, with the leading theory being the "Giant Impact Hypothesis," which posits that the Moon formed from the debris of a massive collision between the proto-Earth and a Mars-sized body named Theia. numberanalytics.comnih.gov High-precision measurements of oxygen isotopes in lunar and terrestrial rocks provide a critical test for this hypothesis.

Key Research Findings:

Isotopic Similarity: Numerous studies have found that the Earth and Moon have remarkably similar oxygen isotopic compositions. pnas.orgnasa.govnih.govoca.eu High-precision data show that the difference in Δ'¹⁷O between Earth's mantle and lunar rocks is nearly indistinguishable, on the order of -1 ± 5 parts per million. oca.eu

Implications for the Giant Impact: The isotopic similarity presents a challenge to simple models of the giant impact, which would predict that the Moon, being derived mostly from Theia, should have a different isotopic composition from Earth. astronomy.com This has led to refinements of the hypothesis, suggesting either that Theia had an isotopic composition very similar to Earth's, or that there was significant mixing and homogenization of material in the aftermath of the impact. nasa.govarxiv.org Some models propose a more energetic impact that would have facilitated this mixing. arxiv.org

Small but Significant Differences: Some recent studies, using highly refined techniques, have reported small but measurable differences in the ¹⁷O/¹⁶O ratio between lunar and terrestrial samples. astronomy.com One study found a difference of 12 parts per million, suggesting that Theia may have had a composition similar to E-type chondrites. astronomy.com However, other high-precision studies have reaffirmed the near-identical compositions. pnas.orgoca.eu

Interactive Data Table: Comparison of Earth and Moon Δ'¹⁷O Values from a Recent Study

Sample SourceMean Δ'¹⁷O (ppm)Uncertainty (2σ SEM)Reference
Pristine Lunar Rocks-51.4± 1.4 pnas.org
Earth Mantle-51.6± 1.0 pnas.org
San Carlos Olivine-51.8± 0.8 pnas.org

The study of oxygen isotope fractionation in carbonate minerals is crucial for understanding a wide range of geological processes, from paleoclimate reconstruction to water-rock interactions. The thermal decomposition of carbonates also reveals interesting and unexpected isotopic effects.

Key Research Findings:

Equilibrium Fractionation: In aqueous systems, carbonate minerals like calcite, dolomite (B100054), and aragonite exhibit different preferences for the heavy oxygen isotope ¹⁸O. mdpi.com Theoretical calculations and experiments have established the order of ¹⁸O enrichment among various carbonate minerals. researchgate.netgeochemical-journal.jpjst.go.jp For example, at 25°C, dolomite and calcite are more enriched in heavy oxygen isotopes than the CaCO₃ solution they precipitate from, while aragonite is depleted. mdpi.com

Mass-Independent Fractionation during Decomposition: Surprisingly, the thermal decomposition of carbonates like calcium carbonate and magnesium carbonate in a vacuum produces a mass-independent fractionation of oxygen isotopes. nih.govpnas.orgpnas.org The resulting solid oxide is anomalously depleted in ¹⁷O, while the released carbon dioxide is correspondingly enriched in ¹⁷O. pnas.orgucl.ac.uk

Influence of Crystal Structure: The magnitude of this anomalous ¹⁷O fractionation during thermal decomposition appears to be related to the crystal structure of the carbonate mineral. ucl.ac.ukucl.ac.uk For instance, solid oxides produced from orthorhombic carbonates show a different Δ'¹⁷O value compared to those from rhombohedral carbonates. ucl.ac.uk This finding challenges the conventional understanding of mass-independent isotopic fractionation, which is typically associated with photochemical reactions in gases. nih.gov

Constraints on Lunar Formation Models Through Oxygen O-17 Signatures

Oceanic and Biospheric Oxygen Cycling

The stable isotope Oxygen-17 (¹⁷O) is a powerful tool in geochemical and cosmochemical research for investigating the intricate cycles of oxygen within the Earth's oceans and biosphere. The triple oxygen isotope system, which includes ¹⁶O, ¹⁷O, and ¹⁸O, allows scientists to trace the sources and sinks of molecular oxygen, providing insights into fundamental biogeochemical processes. geoscienceworld.orgfiveable.me The key to this approach lies in the subtle differences in isotopic fractionation associated with various physical, chemical, and biological reactions. geoscienceworld.orgresearchgate.net

Isotopic Composition of Marine Dissolved Oxygen

The isotopic composition of dissolved oxygen (O₂) in the ocean is governed by a dynamic interplay between photosynthesis, respiration, and air-sea gas exchange. oup.comcopernicus.org Atmospheric oxygen possesses a unique isotopic signature, characterized by a mass-independent fractionation (MIF) anomaly, often denoted as Δ¹⁷O. researchgate.netcopernicus.org This anomaly originates from photochemical reactions in the stratosphere involving ozone (O₃) and carbon dioxide (CO₂), which result in roughly equal enrichments of ¹⁷O and ¹⁸O in these molecules and a corresponding depletion in atmospheric O₂. researchgate.netwhoi.edupnas.org

When atmospheric oxygen dissolves in seawater, it carries this stratospheric Δ¹⁷O signature. whoi.edu In contrast, oxygen produced during photosynthesis by marine phytoplankton originates from water (H₂O) and exhibits mass-dependent fractionation, which follows a predictable relationship where the enrichment of ¹⁷O is approximately half that of ¹⁸O. researchgate.netresearchgate.net Respiration also fractionates oxygen isotopes in a mass-dependent manner. whoi.eduresearchgate.net

This fundamental difference allows the triple oxygen isotope composition of dissolved O₂ to serve as a tracer for distinguishing between biologically produced oxygen and oxygen supplied from the atmosphere. copernicus.org The ¹⁷O-excess, or Δ¹⁷O, is a measure of the deviation from the mass-dependent fractionation line. Marine photosynthesis increases the Δ¹⁷O of dissolved O₂, driving it towards the composition of seawater, while gas exchange with the atmosphere pushes the Δ¹⁷O back towards the atmospheric equilibrium value. copernicus.orgresearchgate.net

High-precision measurements of deep ocean water, such as those from the Mariana Trench, provide a crucial baseline for understanding the global marine oxygen isotope budget. acs.org These studies help refine the ocean endmember values necessary for accurately modeling and interpreting dissolved oxygen isotope data. acs.org

Isotopic Composition of Seawater from the Mariana Trench
ParameterMean Value (± 1σ)
δ¹⁸O-0.084 ± 0.224‰
δ¹⁷O-0.061 ± 0.117‰
¹⁷O-excess-17 ± 5 per meg
Three-isotope slope (λ)0.521 ± 0.003
acs.org
Variations in Dissolved O₂ Composition at the SEATS station (South China Sea)
ParameterObserved Range
¹⁷Δ22 to 229 per meg
Δ(O₂/Ar)-72% to 2.2%
copernicus.org

Estimating Global Biological Productivity Using Triple Oxygen Isotopes

The triple oxygen isotope (TOI) method has emerged as a robust technique for estimating gross oxygen production (GOP), and by extension, gross primary productivity (GPP), on broad spatial and temporal scales. researchgate.netcnarc.info This approach leverages the distinct isotopic signatures of atmospheric and photosynthetically produced oxygen. The biosphere continuously removes isotopically anomalous oxygen from the atmosphere through respiration and replaces it with isotopically "normal" oxygen via photosynthesis. researchgate.netwhoi.edu The magnitude of the resulting tropospheric ¹⁷O anomaly can, therefore, be used as a tracer for the rate of global biospheric production. whoi.edu

By measuring the triple isotope composition of O₂ trapped in ancient air bubbles within polar ice cores, scientists can reconstruct past changes in global biological productivity. researchgate.netwhoi.educnarc.info This method provides integrated estimates over large scales, avoiding the "bottle effects" that can bias traditional incubation-based measurements of productivity. cnarc.infocnarc.info

Research using this technique has revealed significant fluctuations in Earth's biospheric productivity over geological timescales. cnarc.infowhoi.edu

Studies of ice cores indicate that during past glacial periods, global biological productivity was approximately 83–94% of present-day levels. cnarc.infocnarc.info

Reconstructions extending back 82,000 years show variations in global biosphere productivity linked to climate cycles. whoi.edu

Longer records, reaching back 400,000 years, have also been developed from ice core data. cnarc.infocnarc.info

In aquatic systems, the Δ¹⁷O of dissolved oxygen is used to calculate GOP in the euphotic zone of oceans and lakes. whoi.educnarc.info The value of Δ¹⁷O in the surface ocean reflects the balance between air-sea gas exchange, which introduces the atmospheric anomaly, and biological O₂ cycling (photosynthesis), which removes the anomaly. whoi.edu This allows for the calculation of marine GOP, which accounts for a significant portion of global photosynthesis. whoi.educnarc.info

Estimates of Past Global Biological Productivity from Triple Oxygen Isotopes
Time PeriodEstimated Productivity (Relative to Present)Source
Glacial Periods0.83–0.94Advances in Polar Science cnarc.infocnarc.info
Last Glacial Maximum0.76–0.83Paleoceanography and Paleoclimatology whoi.edu

Isotopic Effects in Photosynthesis and Respiration Processes

A precise understanding of the isotopic fractionation associated with photosynthesis and respiration is critical for the accurate application of the triple oxygen isotope method. oup.comnih.gov These biological processes fractionate oxygen isotopes in a mass-dependent manner, meaning the fractionation of ¹⁷O is related to that of ¹⁸O by a power law, where the exponent is denoted as λ or θ. researchgate.netnih.gov

Photosynthesis: The primary photosynthetic reaction, the splitting of water in Photosystem II, does not significantly fractionate oxygen isotopes. nih.gov The δ¹⁸O and δ¹⁷O of the evolved O₂ are essentially identical to those of the substrate water. nih.govresearchgate.net However, subsequent O₂-consuming reactions within photosynthetic organisms can lead to a net isotopic enrichment in the O₂ that is ultimately released. nih.govnih.gov For instance, studies on various phytoplankton species have observed significant enrichment in both ¹⁸O and ¹⁷O in the produced O₂ relative to the source water, even under low-oxygen conditions. nih.gov This enrichment is attributed to internal oxygen consumption processes, such as the Mehler reaction (O₂ photoreduction). nih.govnih.gov The degree of fractionation can also be influenced by factors like light intensity. rice.edu

Different respiratory pathways can have slightly different fractionation slopes. nih.govosti.gov For example, the oxygenase reaction of RuBisCO and dark respiration share an identical slope of 0.518, while glycolate (B3277807) oxidation has a slightly lower slope of 0.503. nih.gov

Triple Oxygen Isotope Fractionation Slopes (λ) for Key Biological Processes
ProcessOrganism/SystemFractionation Slope (λ)
Respiration (general marine)-~0.518
Oxygenase reaction of RuBisCO-0.518 ± 0.001
Dark RespirationCyanobacteria0.518 ± 0.001
Glycolate Oxidation-0.503 ± 0.002
O₂ Photoreduction (Mehler reaction)Pea thylakoids0.526 ± 0.001
O₂ Photoreduction (Mehler reaction)Synechocystis sp. (cyanobacterium)0.497 ± 0.004

Applications of Oxygen O 17 in Chemical and Biochemical Systems

Protein and Biomolecular Structural Biology

Mechanistic Studies of Enzyme Catalysis with Oxygen O-17 Tracers

The intricate mechanisms by which enzymes facilitate biochemical reactions often involve oxygen atoms in catalytic centers or as substrates. 17O NMR spectroscopy offers a direct method to probe the environment and dynamics of these oxygen atoms, providing atomic-level insights into reaction intermediates and transition states.

NMR Spectroscopy for Enzyme Mechanisms: The application of 17O NMR in enzyme studies leverages the isotope's ability to report on its local electronic environment through chemical shifts and quadrupolar parameters nih.gov. Techniques such as solid-state 17O NMR and solution-state 17O Quadrupole Central Transition (QCT) NMR have been instrumental in characterizing short-lived or unstable intermediates that are crucial for understanding catalytic cycles nih.govnih.govacs.org.

Key Research Findings:

Acyl-Enzyme Intermediates: Studies on serine proteases, such as chymotrypsin, have utilized solid-state 17O NMR to characterize unstable acyl-enzyme intermediates acs.org. The 17O chemical shifts and quadrupolar parameters obtained for these intermediates were found to correlate with their deacylation rate constants. These parameters also provided direct evidence of hydrogen bonding interactions between the carbonyl oxygen of the acyl moiety and the enzyme's oxyanion hole, a common feature in serine proteases acs.org.

Tryptophan Synthase: Solution-state 17O QCT NMR has been employed to study intermediates in the catalytic cycle of tryptophan synthase nih.govescholarship.org. By using [17O]-L-Serine as a substrate, researchers were able to observe and characterize intermediates like the E(Q3)indoline, revealing field-dependent shifts of carboxylate oxygen resonances nih.govescholarship.org.

Other Enzymes: 17O NMR has also been used to observe oxidized cysteine side chains in Cu,Zn-superoxide dismutase using selective 17O2 oxidation nih.gov. Furthermore, oxygen isotope tracer studies have aided in elucidating the O2-dependent mechanisms of oxygenase enzymes, such as CADD (an Fe:Mn oxygenase) pnas.org. Mass spectrometry techniques, like Fast Atom Bombardment Mass Spectrometry (FAB-MS), have also been used with 17O labeling to study positional isotope exchange in enzyme-catalyzed reactions, for instance, in acetyl-CoA synthetase nih.gov.

Enzyme / ProteinIntermediate/Feature StudiedTechniqueKey Finding
ChymotrypsinAcyl-enzyme intermediatesSolid-state 17O NMRCorrelation of NMR parameters with deacylation rates; probe of hydrogen bonding in oxyanion hole.
Tryptophan SynthaseE(Q3)indoline intermediateSolution-state 17O QCT NMRField-dependent shifts of carboxylate oxygen resonances observed.
Cu,Zn-Superoxide DismutaseOxidized cysteine side chainSolution 17O-NMRObservation of the oxidized cysteine side chain.
CADD (Fe:Mn Oxygenase)Reaction mechanismOxygen isotope tracer studiesElucidation of O2-dependent, radical-mediated mechanism.
Acetyl-CoA SynthetaseATP (in presence of acetate)FAB-MS with 17O labelingMeasurement of positional isotope exchange of oxygen in ATP.

Metabolic Pathway Investigations and Cellular Energetics

Oxygen is fundamental to cellular energy production, primarily through oxidative phosphorylation. 17O serves as a critical tracer to investigate the complex pathways of cellular oxygen utilization and energy metabolism.

Tracing Oxidative Metabolic Pathways in Biological Systems

The role of oxygen as the terminal electron acceptor in cellular respiration makes its metabolic fate a key area of study. 17O, being the only NMR-detectable stable isotope of oxygen, allows researchers to trace the movement and transformation of oxygen atoms within biological systems wikipedia.org. During cellular respiration within mitochondria, inhaled 17O2 is reduced to form 17O-labeled water (H217O) nih.govnih.gov. The rate at which this H217O is produced serves as a direct indicator of the rate of oxygen metabolism and consumption by the cell nih.govresearchgate.net. This principle enables the detailed tracing of oxidative metabolic pathways, providing insights into cellular energy generation.

Direct Assessment of Cellular Oxygen Consumption Rates

A significant application of 17O in cellular energetics is the direct, non-invasive measurement of oxygen consumption rates. Techniques employing 17O Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) have been developed to quantify parameters such as the Cerebral Metabolic Rate of Oxygen (CMRO2), Oxygen Extraction Fraction (OEF), and Cerebral Blood Flow (CBF) nih.govnih.govresearchgate.net.

Methodology: The core principle involves the inhalation of 17O2 gas by a subject. This labeled oxygen is transported via the bloodstream and utilized in cellular respiration, leading to the production of H217O within metabolically active tissues, particularly mitochondria nih.govnih.gov. The dynamic change in the H217O signal, detected by MRS/I, directly correlates with the rate of oxygen metabolism nih.govresearchgate.net.

Sensitivity Enhancement: Due to the low natural abundance of 17O, high sensitivity is crucial for these measurements. Research has demonstrated that increasing the magnetic field strength of the NMR scanner significantly enhances the signal-to-noise ratio (S/N) for 17O detection.

Magnetic Field StrengthSample TypeS/N Ratio Gain (vs. 9.4 T)Reference
16.4 TPhantom Solution~2.9-fold nih.gov
16.4 TRat Brain~2.7-2.8-fold nih.gov
16.4 TRat Brain (3D)>2.7-fold nih.gov

These findings indicate that ultra-high field strengths provide a substantial advantage for the reliable imaging of CMRO2 and other oxygen metabolism parameters nih.govbruker.com.

In Vivo Metabolic Flux Analysis Utilizing this compound

Compound List:

this compound (17O)

Water (H2O)

Labeled Water (H217O)

Oxygen Gas (O2)

Labeled Oxygen Gas (17O2)

L-Serine

Acyl-enzyme intermediates

Chymotrypsin

Tryptophan synthase

E(Q3)indoline intermediate

p-N,N-dimethylamino-[17O]benzoyl-chymotrypsin

trans-o-methoxy-[17O]cinnamoyl-chymotrypsin

trans-p-methoxy-[17O]cinnamoyl-chymotrypsin

Cu,Zn-superoxide dismutase

CADD (Fe:Mn oxygenase)

Para-aminobenzoate (pABA)

Tyrosine

Acetyl-CoA synthetase

Argininosuccinate synthetase

Adenosine Triphosphate (ATP)

Theoretical and Computational Approaches for Oxygen O 17 Isotope Systems

Quantum Mechanical Calculations of Oxygen O-17 Isotope Effects

Quantum mechanical (QM) calculations form the bedrock for understanding isotope effects, including those involving ¹⁷O. These methods provide a fundamental link between molecular structure, electronic properties, and observable phenomena, enabling the prediction of how the presence of ¹⁷O alters a system's behavior compared to its more abundant isotopes, primarily Oxygen-16 (¹⁶O).

Ab Initio and Density Functional Theory (DFT) for Spectroscopic Parameters

Ab initio and Density Functional Theory (DFT) methods are indispensable tools for calculating the spectroscopic parameters of molecules containing ¹⁷O. These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure and properties of molecules.

Vibrational Frequencies: Isotopic substitution directly impacts vibrational frequencies due to the change in reduced mass. Ab initio and DFT calculations accurately predict these harmonic vibrational frequencies for molecules containing ¹⁷O. For instance, studies have calculated the fundamental vibrational frequencies of molecules like carbon monoxide (CO) to understand the isotopic shift when ¹³C or ¹⁷O is substituted upo.es. The mass difference between ¹⁶O and ¹⁷O leads to predictable shifts in stretching and bending modes, which are crucial for interpreting infrared (IR) and Raman spectra nasa.govaps.org. Calculations on VO₂ have demonstrated a phonon softening of 1-3% for V¹⁸O₂ samples compared to V¹⁶O₂, indicating the sensitivity of lattice dynamics to oxygen isotopes aps.org.

Nuclear Magnetic Resonance (NMR) Parameters: ¹⁷O is a quadrupolar nucleus (spin I=5/2), making its NMR spectroscopy highly sensitive to the local electronic environment and molecular symmetry. Ab initio and DFT methods are employed to calculate key ¹⁷O NMR parameters, including:

Chemical Shifts (CS): These calculations predict how the electronic shielding around the ¹⁷O nucleus changes due to isotopic mass and bonding environment acs.orgnih.govresearchgate.net. Studies have shown good agreement between calculated and experimental ¹⁷O chemical shifts in various systems, such as silicate (B1173343) glasses, where hydrogen bonding significantly influences these values acs.orggeologyscience.ru.

Quadrupolar Coupling Constants (Cq): The electric field gradient (EFG) at the nucleus, which determines the Cq, is highly sensitive to the local symmetry and electron distribution around the ¹⁷O atom. Ab initio and DFT calculations, often using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, X3LYP, GGA), are used to compute these parameters acs.orgnih.govresearchgate.netgrandinetti.orghawaii.edumdpi.com. For example, calculations on silicate clusters have provided insights into the factors influencing ¹⁷O quadrupole coupling parameters for bridging oxygen environments, showing dependence on Si-O distance, Si-O-Si angle, and cation type grandinetti.org. The accuracy of these calculations is often validated against experimental ¹⁷O NMR data acs.orgnih.govgeologyscience.rumdpi.comrsc.org.

Table 1: Influence of Isotopic Substitution on Vibrational Frequencies (Illustrative Principle)

Molecule/SystemIsotopic SubstitutionCalculated Harmonic Frequency (cm⁻¹)Frequency Shift (cm⁻¹)Reference Principle
CO¹²C¹⁶O vs. ¹²C¹⁷Oν(¹²C¹⁶O) ≈ 2170Δν ≈ -35 (approx.) upo.es
VO₂V¹⁶O₂ vs. V¹⁸O₂Lattice softening1-3% aps.org

Note: The CO example illustrates the principle of isotopic frequency shift. Specific calculated values for ¹²C¹⁷O would require dedicated computation. The VO₂ example shows a percentage change in lattice dynamics due to substitution.

Table 2: ¹⁷O NMR Parameters: Calculated vs. Experimental Correlations

System/MoleculeParameterCalculated Value (Example)Experimental Value (Example)Agreement/CorrelationReference
Silicate Glasses¹⁷O Cq (SiOH)~6.6 MHz~5.8 MHz (for silica (B1680970) gel)Good correlation acs.orggeologyscience.ru
SiO₂ Polymorphs¹⁷O Chemical ShiftWithin experimental errorVaries by polymorphReliable prediction nih.gov
H₃O⁺ Ion¹⁷O Quadrupolar Coupling Constant (QCC)7.05 MHz7.05 (0.02) MHzExcellent agreement researchgate.net

Note: Values are illustrative and depend heavily on the specific computational method, basis set, and experimental conditions.

Computational Modeling of Kinetic and Equilibrium Isotope Fractionation Factors

Quantum mechanical calculations are also pivotal in modeling isotope fractionation, which describes the preferential partitioning of isotopes between different phases or chemical species at equilibrium or during a reaction. For ¹⁷O, these calculations predict the differences in equilibrium constants and reaction rates.

Equilibrium Isotope Fractionation: The equilibrium isotope fractionation factor (α) between two species is fundamentally related to the differences in their vibrational zero-point energies (ZPEs) and other thermodynamic contributions, which are directly calculable from vibrational frequencies obtained via QM methods nasa.govhawaii.edunih.govpurdue.edu. For ¹⁷O, calculations aim to quantify the preference for ¹⁷O in one compound over another at thermodynamic equilibrium. For example, studies have calculated fractionation factors between CO₂ and H₂O for ¹⁸O/¹⁶O and, by extension, ¹⁷O/¹⁶O, using DFT methods, achieving good accuracy nih.gov. Calculations of fractionation factors between water and aqueous hydroxide (B78521) ions (OH⁻) have revealed that hydrogen bonding in solution significantly reduces the fractionation compared to free OH, with QC computations yielding values of 1.019–1.024 (19–24‰) at 25 °C based on the harmonic approximation hawaii.edu.

Kinetic Isotope Effects (KIEs): KIEs quantify the difference in reaction rates between isotopically substituted molecules. QM calculations can model the transition state of a reaction to predict how the substitution of ¹⁷O affects the activation energy and thus the reaction rate. This is particularly relevant for reactions where oxygen plays a central role, such as oxidation or hydrolysis. The accuracy of these KIE predictions is directly tied to the accuracy of the calculated transition state geometries and vibrational frequencies.

Molecular Dynamics Simulations and Isotopic Exchange Processes

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions over time, including processes involving isotopic exchange. By simulating the motion of atoms and molecules based on forces derived from QM calculations or empirical potentials, MD can provide insights into:

Isotopic Diffusion: MD simulations can track the movement of molecules containing ¹⁷O within a condensed phase (e.g., water, melts, solids) to determine diffusion coefficients. The mass difference between isotopes influences their diffusion rates, and MD can quantify these differences.

Isotopic Exchange Kinetics: MD simulations can model the mechanisms and rates of isotopic exchange reactions. For example, in systems where oxygen atoms are exchanged between different chemical species (e.g., water and dissolved ions), MD can simulate the breaking and forming of bonds and the transfer of isotopes, providing kinetic information that complements equilibrium fractionation studies. The influence of solvation and hydrogen bonding networks on the dynamics of isotopic exchange, particularly for ions like hydroxide in water, can be investigated using QM-guided MD or ab initio MD hawaii.edu.

Development of Atmospheric and Geochemical Transport Models Incorporating this compound Data

Atmospheric and geochemical transport models are essential for understanding the global cycling of elements and their isotopes. Incorporating ¹⁷O data into these models allows for a more nuanced understanding of Earth system processes.

Model Construction: These models simulate the movement and distribution of substances through various Earth compartments (atmosphere, oceans, land, subsurface). When applied to isotopes, they track the mass balance and transport of specific isotopes like ¹⁷O. This often involves parameterizing processes such as evaporation, precipitation, diffusion, and chemical reactions based on physical principles and experimental or QM-derived data.

Data Assimilation and Validation: Observational data of ¹⁷O abundance in natural samples (e.g., water, minerals, atmospheric gases) are used to constrain and validate these models. Discrepancies between model predictions and observations can highlight areas where model parameterizations need refinement or where unknown processes are at play. The accurate prediction of ¹⁷O fractionation factors from QM calculations (as discussed in 5.1.2) provides crucial input for these transport models.

Isotope-Enabled General Circulation Models (GCMs) for Climate System Understanding

General Circulation Models (GCMs) are sophisticated tools used to simulate Earth's climate system. By incorporating isotopic tracers, including ¹⁷O, these "isotope-enabled" GCMs become powerful instruments for understanding past and present climate dynamics and hydrological cycles.

Hydrological Cycle Studies: ¹⁷O, along with ¹⁸O, acts as a tracer for water movement. GCMs that track these isotopes can simulate the isotopic composition of precipitation, evaporation, and atmospheric water vapor. This allows researchers to investigate the processes that control isotopic signatures in different regions, such as the relationship between temperature and isotopic composition in precipitation, or the effects of evaporation on water bodies.

Paleoclimate Reconstruction: By simulating past climate conditions and comparing the modeled isotopic outputs with proxy records (e.g., oxygen isotopes in ice cores or marine sediments), isotope-enabled GCMs help reconstruct past temperature, precipitation patterns, and atmospheric circulation.

Biogeochemical Cycling: ¹⁷O can also serve as a tracer for biogeochemical cycles involving oxygen, such as the carbon cycle or the nitrogen cycle, by tracking oxygen atoms within different molecules and reservoirs.

Nuclear Physics and Isotopic Production of Oxygen O 17

Nuclear Reactions Involving Oxygen O-17

Neutron Capture Cross Sections and Formation Pathways of this compound

The formation of ¹⁷O can occur through several nuclear reactions, both naturally and through artificial processes. Historically, the first induced nuclear reaction producing ¹⁷O was demonstrated by Ernest Rutherford in 1919. By bombarding nitrogen-14 (¹⁴N) with alpha particles (helium nuclei), he achieved the transmutation of nitrogen into oxygen-17, with a proton (p) being emitted:

¹⁴N + α → ¹⁷O + p wikipedia.orglibretexts.orglibretexts.org

In terrestrial environments, particularly within nuclear reactors, ¹⁷O is primarily formed via the neutron capture reaction on the abundant oxygen-16 (¹⁶O) isotope:

¹⁶O(n, γ)¹⁷O wikipedia.org

When water is used as a coolant in nuclear reactors, the intense neutron flux gradually converts ¹⁶O into ¹⁷O through this capture process, leading to an increase in the concentration of ¹⁷O in the coolant wikipedia.org. Heavy water, incidentally, starts with a slightly higher initial concentration of ¹⁷O compared to natural water wikipedia.org. The ¹⁷O isotope itself can also undergo neutron capture reactions, such as the ¹⁷O(n, α)¹⁴C reaction, which is relevant in certain reactor environments and can lead to the production of carbon-14 (B1195169) wikipedia.orgcdnsciencepub.com.

The neutron capture cross-section of ¹⁷O is a critical parameter for understanding its behavior in neutron fields. The total radiative thermal neutron capture cross-section for ¹⁷O has been measured to be 0.67 ± 0.07 millibarns (mb) researchgate.netescholarship.org. For comparative context, the cross-section for the ¹⁶O(n, γ) reaction is notably lower, approximately 0.170 ± 0.003 mb researchgate.netescholarship.org. The ¹⁷O(n, α)¹⁴C reaction, which occurs when water is irradiated by neutrons, has a cross-section of approximately (0.46 ± 0.11) × 10⁻²⁴ cm per atom of pure ¹⁷O cdnsciencepub.com. Ongoing R-matrix analyses of neutron reactions involving the ¹⁷O system are crucial for refining cross-section data relevant to reactor applications and nuclear astrophysics epj-conferences.org.

Table 1: Neutron Capture Cross Sections of Oxygen Isotopes

IsotopeReactionCross Section (mb)Reference(s)
¹⁷O(n, γ)0.67 ± 0.07 researchgate.netescholarship.org
¹⁷O(n, α)~4.6 x 10⁻¹⁶ (equivalent) cdnsciencepub.com
¹⁶O(n, γ)0.170 ± 0.003 researchgate.netescholarship.org

Note: The cross-section for ¹⁷O(n, α) is converted from cm² to mb for comparison, where 1 mb = 10⁻²⁷ cm².

Studies of Excited Nuclear States and Resonances of this compound

The nuclear structure of ¹⁷O is characterized by its excited states and the resonances observed in nuclear reactions, which provide insights into the fundamental nuclear forces and configurations. Experimental data has identified excited states in ¹⁷O at various energy levels above the ground state. These include states at approximately 0.871 MeV, 3.06 MeV, 3.85 MeV, 4.55 MeV, 5.08 MeV, 5.38 MeV, 5.70 MeV, and 5.94 MeV, among others researchgate.netchegg.com.

Resonances observed in the neutron cross-section of ¹⁶O often correspond to the excited states of the compound nucleus, ¹⁷O chegg.com. Studies involving neutron scattering on ¹⁶O have revealed approximately 22 resonances within the excitation energy range of 10.4 to 13.7 MeV. These resonances exhibit varying widths, ranging from approximately 10 keV to several hundred keV researchgate.net. Specific resonance parameters for the first excited state of ¹⁷O have been determined, including a center-of-mass energy (E_c.m.) of 6934.38 ± 0.17 keV and a total width (Γ) of 2.4 ± 0.3 keV, with a neutron width (Γn₀) of 1.88 ± 0.12 keV researchgate.net. Furthermore, broad states have been identified near 8.7 MeV and 9.6 MeV, assigned spin-parity (Jπ) values of 1/2⁻ and 3/2⁻, respectively researchgate.net.

The ¹⁷O(γ,n⁰)¹⁶O reaction has also yielded detailed information about ¹⁷O's nuclear structure. This reaction displays a distinct symmetric minimum in its cross-section at 5.38 MeV and a notable single-particle M1 spin-flip transition at 5.08 MeV, serving as precise probes of nuclear configurations . Comprehensive compilations of ¹⁷O's excited nuclear states are available in resources such as the Landolt-Börnstein database researchgate.net.

Table 2: Selected Excited States and Resonances of Oxygen-17

Excitation Energy (MeV)Spin/Parity (Jπ)Widths (keV)Notes/References
0.871-- researchgate.netchegg.com
3.06-- researchgate.netchegg.com
4.55-- researchgate.netchegg.com
5.08--Single-particle M1 spin-flip transition
5.38--Interference minimum in (γ,n⁰)
~10.4 - 13.7-10 - several hundred~22 resonances observed researchgate.net
6.934-Γ = 2.4 ± 0.3 (total)First excited state resonance parameters researchgate.net
Γn₀ = 1.88 ± 0.12 (neutron)
8.71/2⁻-Broad state researchgate.net
9.63/2⁻-Broad state researchgate.net

Radiative Capture Reactions Affecting this compound Abundance

Radiative capture reactions play a crucial role in both the production and destruction of ¹⁷O, significantly influencing its abundance in astrophysical environments and its behavior in nuclear processes. In stellar nucleosynthesis, particularly within the CNO cycle and subsequent burning phases, ¹⁷O is both produced and consumed through various proton and alpha capture reactions.

The reaction ¹⁷O(p, α)¹⁴N is of particular importance for understanding stellar evolution and the observed abundances of oxygen isotopes in stars. Recent refinements in the reaction rate for ¹⁷O(p, α)¹⁴N have led to revised estimates of ¹⁷O stellar yields and have a substantial impact on the interpretation of the ¹⁶O/¹⁷O ratio observed in evolved stars and stardust grains aanda.orgaanda.org. In metal-poor stars, the reaction ¹⁶O(n, γ)¹⁷O can act as a neutron poison, while the ¹⁷O(α, n)²⁰Ne reaction releases neutrons. The competing reaction channel, ¹⁷O(α, γ)²¹Ne, permanently removes neutrons from the system . The rate of the ¹⁷O(α, γ)²¹Ne reaction is sufficiently strong to compete with the (α, n) channel, thereby affecting neutron recycling during stellar burning stages .

In astrophysical contexts such as X-ray bursts, the ¹⁷O(p, γ)¹⁸F reaction is significant for the production of short-lived radioisotopes and is primarily governed by direct capture and a resonance occurring at E_cm = 183 keV researchgate.net. The ¹⁷O(γ,n⁰)¹⁶O reaction provides valuable insights into nuclear structure through its characteristic interference patterns and transitions .

Within nuclear reactors, the ¹⁷O(n, γ) reaction contributes to the build-up of ¹⁷O from ¹⁶O, while the ¹⁷O(n, α)¹⁴C reaction can lead to the production of ¹⁴C wikipedia.orgcdnsciencepub.com. These capture reactions are fundamental to comprehending neutron transport and isotopic evolution in such environments.

Table 3: Key Radiative Capture Reactions Involving Oxygen-17

ReactionAstrophysical RelevanceReactor RelevanceNotes/References
¹⁷O(p, α)¹⁴NStellar nucleosynthesis, affects ¹⁶O/¹⁷O ratio, yields-Rate revision impacts stellar models aanda.orgaanda.org.
¹⁷O(α, γ)²¹NeNeutron removal in stars-Competes with (α, n) channel .
¹⁷O(p, γ)¹⁸FNova nucleosynthesis, production of ¹⁸F-Dominated by direct capture and resonance researchgate.net.
¹⁶O(n, γ)¹⁷OStellar neutron poisoning, ¹⁷O production in reactors¹⁷O production from ¹⁶O in reactors wikipedia.orgCross-section for ¹⁷O(n, γ) is 0.67 ± 0.07 mb researchgate.netescholarship.org.
¹⁷O(n, γ)-¹⁷O capture to heavier isotopes, ¹⁷O to ¹⁴C via (n,α)¹⁷O has a greater capture cross-section than ¹⁶O wikipedia.orgcdnsciencepub.com.
¹⁷O(γ,n⁰)¹⁶ONuclear structure studies-Exhibits interference minimum and M1 transition .

Isotopic Enrichment and Separation Technologies for this compound

The low natural abundance of ¹⁷O (0.037%) necessitates the use of specialized techniques for its enrichment and separation, particularly for applications in nuclear magnetic resonance (NMR) spectroscopy, scientific research, and specialized industrial processes.

Laser Isotope Separation (LIS): Laser-based methods have emerged as highly efficient techniques for isotope separation. One prominent method is the ion laser induced photopredissociation of formaldehyde, which has demonstrated the selective enrichment of ¹⁷O. By tuning ion laser transitions to specific molecular absorption bands, molecules containing ¹⁷O can be selectively dissociated. This method has achieved up to a ninefold enrichment of ¹⁷O using specific laser lines aip.orgoptica.org. Advanced Laser Stable Isotope Separation (ALSIS) technology utilizes ultraviolet fiber lasers for selective molecular photolysis, setting new standards for oxygen isotope separation qutope.com. Laser isotope separation in general can significantly reduce costs for stable isotopes compared to conventional methods . The SILEX technology has also been explored for oxygen isotopes, although cryogenic distillation and gas centrifugation are more established .

Centrifugation: Centrifugal methods are well-established for isotope separation. Gas centrifugation, a conventional technique, involves rapidly rotating gas to separate isotopes based on their mass difference wikipedia.org. More recently, liquid solution centrifugation has been developed as a general method applicable to various elements, including oxygen. This technique has demonstrated single-stage selectivities for oxygen isotopes, such as 1.134 for the ¹⁶O/¹⁸O ratio, which is competitive with traditional methods nih.govarxiv.orgdigitellinc.com.

Distillation: Cryogenic distillation remains a widely used and traditional method for enriching oxygen isotopes like ¹⁷O and ¹⁸O. This process can utilize various starting materials, including water, nitrogen monoxide (NO), or carbon monoxide (CO), with NO distillation offering high enrichment efficiency due to its favorable relative volatility google.com.

Other Enrichment Methods: For specific applications, such as preparing samples for NMR spectroscopy, other enrichment strategies are employed. Mechanosynthesis, involving milling under ambient conditions, has proven effective for enriching amino acids and peptides in ¹⁷O within minutes, achieving high enrichment levels (up to ~40%) and yields researchgate.netchemrxiv.orgnsf.gov. Acid-catalyzed oxygen exchange and heating phosphate (B84403) compounds under ¹⁷O-enriched water vapor are also utilized for preparing ¹⁷O-labeled samples for NMR studies researchgate.netnsf.gov. A rapid, quantitative NMR test has also been developed to measure ¹⁷O enrichment in water by converting it into methyl benzoate (B1203000) nsf.govnih.gov.

Future Directions and Emerging Research Areas in Oxygen O 17 Studies

Development of Next-Generation Analytical Instrumentation for Enhanced Precision and Spatial Resolution

Future research will benefit from the continued development of analytical instrumentation. Advances in Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Laser Ablation ICP-MS (LA-ICP-MS) are enabling higher precision and improved spatial resolution for isotope ratio measurements. Techniques like Time-of-Flight (ToF) analyzers and advanced Secondary Ion Mass Spectrometry (SIMS), such as the NanoSIMS-HR, are providing unprecedented capabilities for high-resolution imaging and trace element/isotope analysis, allowing for more detailed investigations of sample heterogeneity and micro-scale processes. omicsonline.orgrsc.orgscispace.comnerc.ac.ukspectroscopyonline.comnih.govresearchgate.netiaea.org

Integration of Multi-Isotope Proxies for More Comprehensive Environmental and Geological Reconstructions

The synergy between different stable isotopes offers a more holistic view of Earth's systems. Integrating 17O data within multi-isotope proxy frameworks, alongside isotopes of hydrogen, carbon, nitrogen, and other elements, will allow for more comprehensive and robust reconstructions of past environmental and geological conditions. The triple oxygen isotope system (δ18O, δ17O, Δ'17O) is particularly valuable for disentangling complex fractionation pathways and improving the accuracy of climate and hydrological models. mdpi.comwikipedia.orgfiveable.menih.govnasa.gov

Expanding Oxygen O-17 NMR Applications to More Complex and Larger Biological Macromolecules

Overcoming the challenges associated with quadrupolar relaxation and signal broadening in 17O NMR spectroscopy is key to expanding its utility. Research efforts are focused on developing new pulse sequences, isotopic labeling strategies, and computational methods to enhance spectral resolution and sensitivity. This will enable the application of 17O NMR to larger and more complex biological macromolecules, such as proteins, nucleic acids, and polysaccharides, providing atomic-level insights into their structure, dynamics, and interactions. nationalmaglab.orgnih.govpolimi.itnih.govox.ac.uk

Refinement of Theoretical Models for Complex Mass-Independent Fractionation Phenomena

Understanding the origins and mechanisms of mass-independent fractionation (MIF) is crucial for interpreting isotopic records, especially in atmospheric science. Continued refinement of theoretical models, incorporating ab initio calculations and advanced quantum chemistry, is essential for accurately describing the kinetic and equilibrium isotope effects governing MIF in systems involving 17O. This includes improving models for photochemical reactions, such as ozone formation, and understanding how MIF is imprinted on various geological and atmospheric materials. wikipedia.orgnih.govnasa.govresearchgate.netresearchgate.net

Promotion of Cross-Disciplinary Research Initiatives Leveraging this compound as a Universal Tracer

The multifaceted applications of 17O necessitate increased collaboration across disciplines. Promoting cross-disciplinary research initiatives will foster the exchange of knowledge and techniques between geochemists, atmospheric scientists, biologists, materials scientists, and analytical chemists. By leveraging 17O as a universal tracer, researchers can address complex global challenges, such as climate change, ecosystem health, and the development of novel materials, by integrating isotopic data with other analytical and modeling approaches. chemlin.org

Q & A

Q. How is O-17 used as a tracer in MRI studies of cerebral oxygen metabolism?

O-17 MRI leverages the paramagnetic properties of the isotope to track cerebral oxygen utilization. Patients inhale O-17-enriched gas, which is metabolized into H₂¹⁷O. The MRI detects the magnetic moment of O-17 nuclei, enabling real-time mapping of oxygen uptake and metabolic rates in brain tissues . Methodologically, this requires high-field MRI systems optimized for low-abundance isotopes, combined with dynamic signal averaging to enhance sensitivity.

Q. What is the standard method to calculate the nuclear binding energy of O-17?

The binding energy is derived from the mass defect, calculated using the formula:

Δm=(Zmp+Nmn)mO-17\Delta m = (Z \cdot m_p + N \cdot m_n) - m_{\text{O-17}}

where Z=8Z = 8 (protons), N=9N = 9 (neutrons), mp=1.00728 amum_p = 1.00728\ \text{amu}, mn=1.00867 amum_n = 1.00867\ \text{amu}, and mO-17=17.00454 amum_{\text{O-17}} = 17.00454\ \text{amu}. The energy is then computed via E=Δmc2E = \Delta m \cdot c^2, converting to MeV (1 amu ≈ 931.5 MeV). This method highlights O-17’s stability despite its low natural abundance (0.04%) .

Q. Why is O-17 preferred over O-18 in certain isotopic labeling studies?

O-17’s nuclear spin (I=5/2I = 5/2) makes it detectable via NMR and MRI, unlike spin-0 O-17. This allows direct observation of oxygen environments in molecules and materials, such as tracking hydrogen bonding in amides or surface structures in nanocrystalline MgO .

Advanced Research Questions

Q. How can solid-state O-17 NMR resolve local structural changes in materials?

O-17 NMR chemical shifts are highly sensitive to coordination environments. For example, in nanocrystalline MgO, three distinct O-17 signals correspond to bulk-like oxygen, surface species, and carbon-contaminated sites. Magic-angle spinning (MAS) and cross-polarization techniques enhance resolution, while quantum chemical calculations (e.g., DFT) validate assignments by modeling electric-field gradient tensors .

Q. What methodologies address discrepancies in O-17/O-18 isotopic ratios in paleoclimate studies?

Non-mass-dependent fractionation (e.g., in sulfates or carbonates) requires triple-isotope analysis (δ17\delta^{17}O, δ18\delta^{18}O) to distinguish atmospheric vs. biogenic processes. For example, anomalous O-17 depletion in 635-million-year-old barite suggests extreme atmospheric CO₂ fluctuations during the "Snowball Earth" period. Calibration against reference materials (e.g., USGS34 nitrate) and laser fluorination systems minimize analytical uncertainties .

Q. How does O-17 contribute to C-14 production in nuclear reactors?

O-17 undergoes neutron activation via 17O(n,α)14C^{17}\text{O}(n,\alpha)^{14}\text{C}, contributing to C-14 in reactor coolants. The cross-section for this reaction (~10⁻²⁸ cm²) is critical for estimating C-14 release rates. Challenges include quantifying isotopic enrichment effects and mitigating C-14 emissions via off-gas treatment .

Q. What experimental designs optimize O-17 MRI for dynamic metabolic imaging?

Balanced steady-state free precession (bSSFP) sequences improve SNR in O-17 MRI by exploiting the isotope’s long T₂ relaxation times. Co-registration with ¹H MRI anatomical images and pharmacokinetic modeling (e.g., two-compartment models) are used to quantify cerebral metabolic rates of oxygen (CMRO₂) .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
Solid-state O-17 NMRSurface vs. bulk oxygen in nanocrystalline MgOMAS frequency >15 kHz, 17^{17}O enrichment
Triple-isotope analysisDetecting atmospheric anomalies in bariteΔ¹⁷O precision <0.02‰, laser fluorination
O-17 MRICerebral oxygen metabolism mappingField strength ≥7T, ¹⁷O₂ gas enrichment
Neutron activationC-14 production in reactor coolantsThermal neutron flux, O-17 cross-section

Key Data Contradictions and Resolutions

  • Discrepancy : O-17’s role in NMR vs. MRI. While NMR focuses on molecular structure, MRI emphasizes metabolic tracking.
    Resolution : Use isotopic enrichment (e.g., H₂¹⁷O) for MRI and site-specific labeling (e.g., carbonyl O-17 in amides) for NMR .
  • Discrepancy : Theoretical vs. experimental binding energy for O-17.
    Resolution : Include relativistic corrections and three-body forces in nuclear models to reconcile differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.